![molecular formula C22H22ClN3O2 B14292714 1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride CAS No. 113061-27-1](/img/structure/B14292714.png)
1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride is a chemical compound that features a pyridinium ring with a benzylamino group and a benzylcarbamoyl group attached to it. This compound also contains a chloride ion
准备方法
The synthesis of 1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride typically involves multiple steps. One common method includes the reaction of a pyridinium salt with benzylamine and benzyl isocyanate under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chloride ion can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzylamino and benzylcarbamoyl groups play a crucial role in binding to these targets, leading to specific biochemical pathways being activated or inhibited. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride can be compared with similar compounds such as:
N-benzyl-1-[2-(benzylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide, chloride: This compound has a similar structure but with a carboxamide group instead of a carbamoyl group.
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium chloride: This compound features a hydrazinyl group instead of a benzylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
113061-27-1 |
|---|---|
分子式 |
C22H22ClN3O2 |
分子量 |
395.9 g/mol |
IUPAC 名称 |
N-benzyl-1-[2-(benzylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C22H21N3O2.ClH/c26-21(23-14-18-8-3-1-4-9-18)17-25-13-7-12-20(16-25)22(27)24-15-19-10-5-2-6-11-19;/h1-13,16H,14-15,17H2,(H-,23,24,26,27);1H |
InChI 键 |
OONMBKGHUPRNIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)C[N+]2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


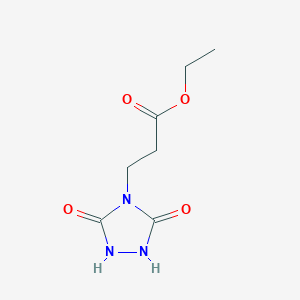
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
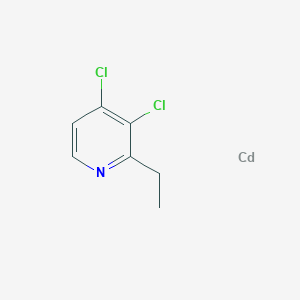
![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
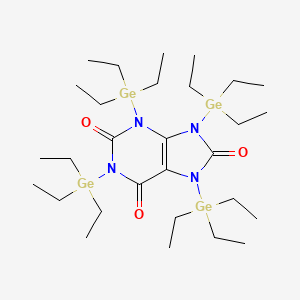
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)

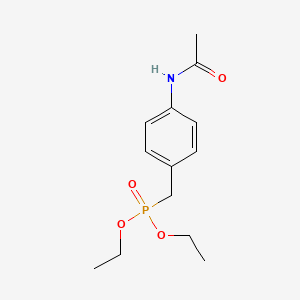

![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
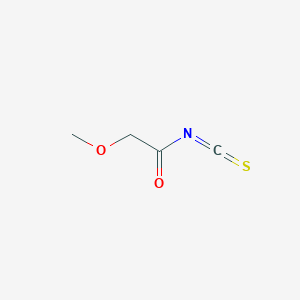

![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
